Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Overview
Description
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of tert-butyl (OtBu) protecting groups on the serine and threonine residues makes it a valuable intermediate in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl groups are used to protect the hydroxyl groups of serine and threonine during the synthesis process.
Coupling Reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide.
Industrial Production Methods
Industrial production of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: The hydroxyl groups of serine and threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of dityrosine crosslinks.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications in drug development and delivery systems.
Industry: Used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the OtBu protecting groups can influence its stability and reactivity, making it a versatile tool in peptide chemistry.
Comparison with Similar Compounds
Similar Compounds
Tyr-D-Ser-Gly-Phe-Leu-Thr: Lacks the OtBu protecting groups, making it less stable in certain conditions.
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr: Similar but with only one OtBu group, offering different reactivity and stability profiles.
Uniqueness
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is unique due to the presence of two OtBu protecting groups, which enhance its stability and allow for selective deprotection. This makes it particularly useful in multi-step synthetic processes where selective modification of specific residues is required.
Properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62N6O10/c1-24(2)19-30(38(53)47-34(39(54)55)25(3)57-41(7,8)9)45-37(52)31(21-26-13-11-10-12-14-26)44-33(49)22-43-36(51)32(23-56-40(4,5)6)46-35(50)29(42)20-27-15-17-28(48)18-16-27/h10-18,24-25,29-32,34,48H,19-23,42H2,1-9H3,(H,43,51)(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,54,55)/t25-,29+,30+,31+,32-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVVHBUSPGVFG-GQAKXHIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
799.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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